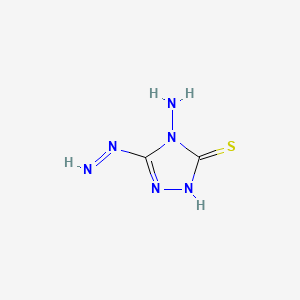
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of polyfunctionalized triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another method includes the reaction of triazole with arylidene malononitriles in DMF, which affords Schiff base compounds . Additionally, the reaction of triazoles with acetophenone derivatives has been used to synthesize various triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like tyrosinase, which plays a key role in melanin biosynthesis . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-4H-1,2,4-triazole-3-thiol
- 3-amino-5-mercapto-1,2,4-triazole
- 5-amino-1H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione is unique due to its specific diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C2H4N6S |
|---|---|
Peso molecular |
144.16 g/mol |
Nombre IUPAC |
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H4N6S/c3-5-1-6-7-2(9)8(1)4/h3H,4H2,(H,7,9) |
Clave InChI |
XAYKCZFUIVDIHV-UHFFFAOYSA-N |
SMILES canónico |
C1(=S)NN=C(N1N)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















